Butaprost (free acid form)
Butaprost (free acid form)
Butaprost is an EP2 selective agonist which has frequently been used to pharmacologically define the EP receptor expression profile of various human and animal tissues and cells. Prostaglandin free acids generally bind to their cognate receptors with 10 to 100 times the affinity of the corresponding ester derivative. Consistent with this trend, butaprost binds to membranes from EP2 receptor-transfected CHO cells with a Ki value of 2,400 nM, whereas butaprost (free acid) and CAY10399 (the 2-series congener of butaprost free acid) exhibit significantly lower Ki values of 73 and 92 nM, respectively. Butaprost (free acid) is therefore another useful tool for characterizing EP receptor-mediated signalling events.
Brand Name:
Vulcanchem
CAS No.:
433219-55-7
VCID:
VC0157858
InChI:
InChI=1S/C23H38O5/c1-2-13-23(14-8-15-23)21(26)11-7-10-18-17(19(24)16-20(18)25)9-5-3-4-6-12-22(27)28/h7,10,17-18,20-21,25-26H,2-6,8-9,11-16H2,1H3,(H,27,28)/b10-7+/t17-,18-,20-,21+/m1/s1
SMILES:
CCCC1(CCC1)C(CC=CC2C(CC(=O)C2CCCCCCC(=O)O)O)O
Molecular Formula:
C23H38O5
Molecular Weight:
394.5 g/mol
Butaprost (free acid form)
CAS No.: 433219-55-7
Reference Standards
VCID: VC0157858
Molecular Formula: C23H38O5
Molecular Weight: 394.5 g/mol
CAS No. | 433219-55-7 |
---|---|
Product Name | Butaprost (free acid form) |
Molecular Formula | C23H38O5 |
Molecular Weight | 394.5 g/mol |
IUPAC Name | 7-[(1R,2R,3R)-3-hydroxy-2-[(E,4S)-4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoic acid |
Standard InChI | InChI=1S/C23H38O5/c1-2-13-23(14-8-15-23)21(26)11-7-10-18-17(19(24)16-20(18)25)9-5-3-4-6-12-22(27)28/h7,10,17-18,20-21,25-26H,2-6,8-9,11-16H2,1H3,(H,27,28)/b10-7+/t17-,18-,20-,21+/m1/s1 |
Standard InChIKey | PAYNQYXOKJDXAV-ZHIWTBQHSA-N |
Isomeric SMILES | CCCC1(CCC1)[C@H](C/C=C/[C@H]2[C@@H](CC(=O)[C@@H]2CCCCCCC(=O)O)O)O |
SMILES | CCCC1(CCC1)C(CC=CC2C(CC(=O)C2CCCCCCC(=O)O)O)O |
Canonical SMILES | CCCC1(CCC1)C(CC=CC2C(CC(=O)C2CCCCCCC(=O)O)O)O |
Description | Butaprost is an EP2 selective agonist which has frequently been used to pharmacologically define the EP receptor expression profile of various human and animal tissues and cells. Prostaglandin free acids generally bind to their cognate receptors with 10 to 100 times the affinity of the corresponding ester derivative. Consistent with this trend, butaprost binds to membranes from EP2 receptor-transfected CHO cells with a Ki value of 2,400 nM, whereas butaprost (free acid) and CAY10399 (the 2-series congener of butaprost free acid) exhibit significantly lower Ki values of 73 and 92 nM, respectively. Butaprost (free acid) is therefore another useful tool for characterizing EP receptor-mediated signalling events. |
Synonyms | (±)-15-deoxy-16S-hydroxy-17-cyclobutyl PGE1;15-deoxy-16S-hydroxy-17-cyclobutyl PGE1 |
Reference | 1.Kiriyama, M.,Ushikubi, F.,Kobayashi, T., et al. Ligand binding specificities of the eight types and subtypes of the mouse prostanoid receptors expressed in Chinese hamster ovary cells. British Journal of Pharmacology 122, 217-224 (1997). |
PubChem Compound | 25886893 |
Last Modified | Nov 11 2021 |
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